1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one is an organic compound characterized by its unique molecular structure, which includes an ethoxy group and a methylthio substituent on a phenyl ring. This compound has garnered interest in various fields of research due to its potential applications in organic synthesis and medicinal chemistry. The molecular formula for this compound is C12H16O2S, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.
The compound is synthesized through specific organic reactions involving starting materials such as 2-ethoxyphenol and methylthiophenol. These precursors are subjected to various chemical processes to yield the final product.
1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one can be classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. It is also categorized under organosulfur compounds because of the methylthio group.
The synthesis of 1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one typically involves several steps:
The synthesis may require specific conditions such as temperature control and the use of catalysts to enhance reaction efficiency. Common reagents include bases or acids that facilitate the necessary transformations.
The molecular structure of 1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one features:
Property | Value |
---|---|
Molecular Formula | C12H16O2S |
Molecular Weight | 224.33 g/mol |
IUPAC Name | 1-(2-Ethoxy-5-methylthiophenyl)propan-1-one |
InChI | InChI=1S/C12H16O2S/c1-3-10(16)9-7-8(18-12(13)14)5-6-11(9)17-4-2/h5-7H,3-4H2,1-2H3 |
1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one can participate in various chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for 1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one involves its interaction with biological systems. It may exhibit properties that influence enzyme activity or receptor interactions, making it a candidate for pharmacological studies. Research focusing on its binding affinities and cellular effects is essential for elucidating its mechanism of action.
1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one exhibits several notable physical properties:
The chemical properties include:
Property | Value |
---|---|
Boiling Point | Approximately 220 °C |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
These properties make it suitable for various applications in organic synthesis.
1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one has several scientific uses:
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: